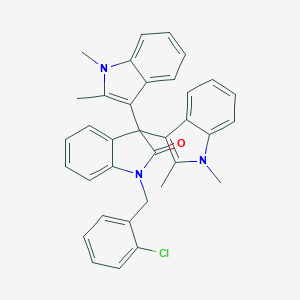![molecular formula C18H12ClNO3S2 B307482 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307482.png)
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one, also known as DIBO, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a role in the regulation of cell growth, survival, and inflammation. Inhibition of the NF-κB pathway by 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one leads to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9. These effects contribute to the anti-cancer and anti-inflammatory properties of 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one in lab experiments is its potential for use in cancer research. 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Another advantage is its potential for use in combination therapy with radiation or chemotherapy. However, one limitation of using 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one in lab experiments is its potential toxicity. 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has been shown to have toxic effects on normal cells at high concentrations, and careful dosing and monitoring may be required.
Future Directions
Future research on 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one could focus on its potential use in combination therapy with other anti-cancer agents. In addition, further studies could investigate the mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one and its effects on various signaling pathways. The potential use of 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one in the treatment of other diseases, such as HIV and inflammatory disorders, could also be explored. Finally, the development of more efficient and cost-effective synthesis methods for 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one could facilitate its widespread use in scientific research.
Synthesis Methods
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one can be synthesized using various methods, including the reaction of 2-chlorobenzyl mercaptan with 4-(1,3-benzodioxol-5-yl)but-3-en-2-one in the presence of a base. Another method involves the reaction of 2-chlorobenzyl mercaptan with 4-(1,3-benzodioxol-5-yl)thiazol-2-amine in the presence of a base. The yield of 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one can vary depending on the method used, and purification may be required to obtain a pure product.
Scientific Research Applications
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has potential applications in scientific research, particularly in the field of cancer research. 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to radiation therapy. In addition, 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has been studied for its potential use in the treatment of HIV, as it has been shown to inhibit the replication of the virus.
properties
Product Name |
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one |
|---|---|
Molecular Formula |
C18H12ClNO3S2 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one |
InChI |
InChI=1S/C18H12ClNO3S2/c19-13-4-2-1-3-12(13)9-24-18-20-14(17(21)25-18)7-11-5-6-15-16(8-11)23-10-22-15/h1-8H,9-10H2/b14-7- |
InChI Key |
ZNWYXVWWMOIAPK-AUWJEWJLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)SC(=N3)SCC4=CC=CC=C4Cl |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)SC(=N3)SCC4=CC=CC=C4Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)SC(=N3)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)

![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)
![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)